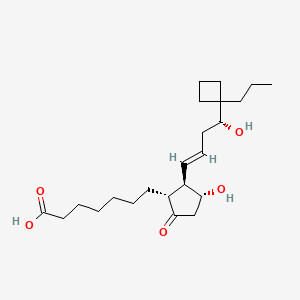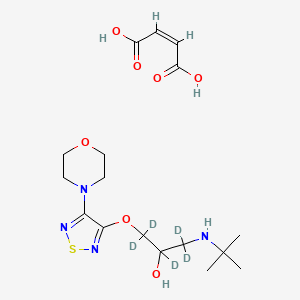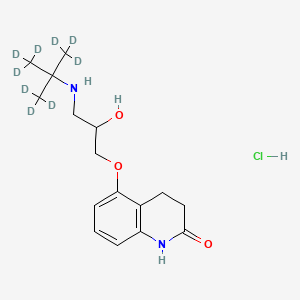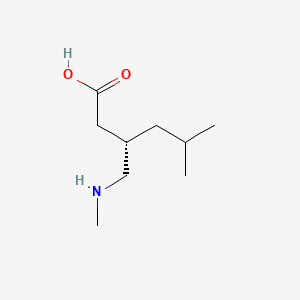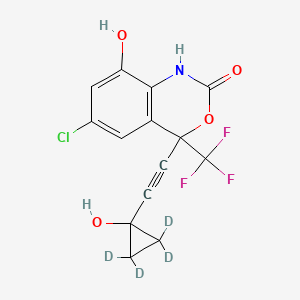
9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . The presence of the carboxyl group and the trifluoromethanesulfonic acid salt enhances its stability and reactivity, making it a subject of interest in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves the reaction of 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves:
- Dissolving 9-carboxy-10-methylacridinium chloride in an appropriate solvent.
- Adding trifluoromethanesulfonic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product through crystallization or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the acridinium ring or the carboxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .
Scientific Research Applications
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves its ability to emit light upon chemical reaction. This chemiluminescence is a result of the excitation of electrons in the acridinium ring, followed by the release of energy as light when the electrons return to their ground state . The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific reagents that trigger the luminescent reaction .
Comparison with Similar Compounds
Similar Compounds
9-Carboxy-10-methylacridinium chloride: Similar in structure but differs in the counter ion, affecting its solubility and reactivity.
Acridine orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acridone: A structurally related compound with different chemical properties and applications.
Uniqueness
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is unique due to its enhanced stability and chemiluminescent properties compared to other acridine derivatives. The presence of the trifluoromethanesulfonic acid salt contributes to its distinct reactivity and solubility, making it particularly useful in specific scientific and industrial applications .
Properties
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
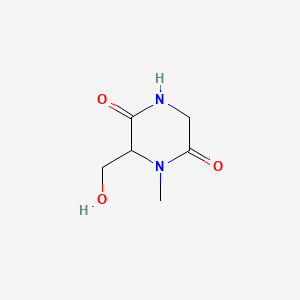
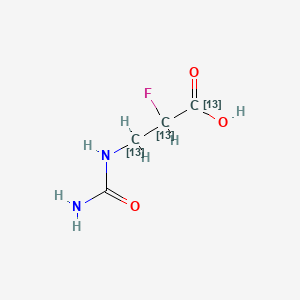
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

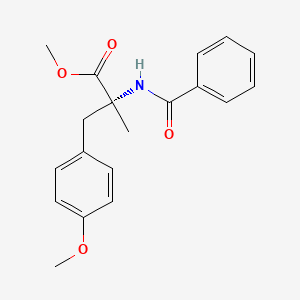
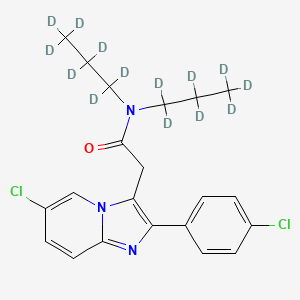
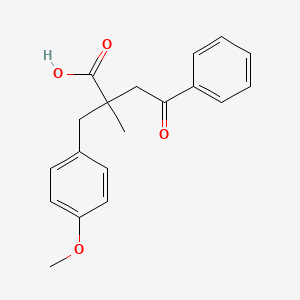
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)

